molecular formula C27H28ClN5O2S B11677329 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide

Cat. No.: B11677329
M. Wt: 522.1 g/mol
InChI Key: WQEYJZHUUFWRJQ-MWLSYYOVSA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a diethylamino-hydroxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions.

    Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting hydrazine with acetic anhydride.

    Final Coupling: The final step involves coupling the benzimidazole derivative with the acetohydrazide derivative under appropriate conditions, often using a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and chlorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the specific substitution but often involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may yield amine derivatives.

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. It is believed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death . The compound may also interact with DNA, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the diethylamino-hydroxybenzylidene moiety, in particular, may enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C27H28ClN5O2S

Molecular Weight

522.1 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C27H28ClN5O2S/c1-3-32(4-2)22-14-11-20(25(34)15-22)16-29-31-26(35)18-36-27-30-23-7-5-6-8-24(23)33(27)17-19-9-12-21(28)13-10-19/h5-16,34H,3-4,17-18H2,1-2H3,(H,31,35)/b29-16-

InChI Key

WQEYJZHUUFWRJQ-MWLSYYOVSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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